

# The Double-Edged Sword: Unraveling the Role of USP2 in Cancer Progression

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in the landscape of cancer biology. By reversing the post-translational modification of ubiquitination, USP2 intricately modulates the stability and function of a plethora of proteins involved in essential cellular processes. Its dysregulation has been increasingly implicated in the initiation, progression, and therapeutic resistance of numerous malignancies. This technical guide provides a comprehensive overview of the multifaceted role of USP2 in cancer, detailing its key substrates, the signaling pathways it governs, and its clinical relevance across various cancer types. Furthermore, this document presents a compilation of quantitative data on USP2 expression and the efficacy of its inhibitors, alongside detailed experimental protocols for its investigation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore USP2 as a promising therapeutic target.

# Introduction to Ubiquitin-Specific Peptidase 2 (USP2)

The ubiquitin-proteasome system (UPS) is a principal mechanism for protein degradation in eukaryotic cells, governing over 80% of the intracellular proteome.[1] This process is dynamically regulated by the interplay between ubiquitin ligases and deubiquitinating enzymes (DUBs). DUBs, such as USP2, rescue target proteins from proteasomal degradation by



cleaving ubiquitin chains, thereby playing a pivotal role in maintaining protein homeostasis.[2]

USP2 belongs to the largest family of DUBs, the Ubiquitin-Specific Proteases (USPs).[4] It exists in several isoforms, with USP2a being the most extensively studied in the context of cancer.[1] The catalytic activity of USP2 is dependent on a conserved cysteine residue within its catalytic domain.[1] Through its deubiquitinating activity, USP2 influences a wide array of cellular functions, including cell cycle progression, apoptosis, DNA damage repair, and signal transduction.[2][3] Consequently, the aberrant expression and activity of USP2 are increasingly recognized as key drivers of tumorigenesis.

# The Oncogenic and Tumor Suppressive Roles of USP2 in Cancer

The role of USP2 in cancer is complex and often context-dependent, exhibiting both oncogenic and, in some instances, tumor-suppressive functions. This duality is largely dictated by the specific substrate being targeted and the cellular environment.

#### Oncogenic Functions:

In numerous cancers, USP2 acts as an oncoprotein by stabilizing key oncogenic factors. It is found to be significantly upregulated in prostate cancer tissues compared to healthy tissue.[1] [5] Similarly, in certain breast cancers, high USP2 expression is associated with a poor prognosis.[6] Its overexpression has been linked to enhanced proliferation, migration, invasion, and resistance to therapy in various cancer models.[1][2]

#### **Tumor Suppressive Functions:**

Conversely, some studies have reported a tumor-suppressive role for USP2. For instance, in glioblastoma, lower USP2 expression is correlated with a worse prognosis, suggesting a protective role in this context.[1] This highlights the intricate and tissue-specific nature of USP2's function in cancer.

# Key Substrates and Signaling Pathways Modulated by USP2



The functional consequences of USP2 activity are mediated through the deubiquitination and subsequent stabilization of its downstream substrates. These substrates are often central nodes in critical cancer-related signaling pathways.

## The p53 Pathway

The tumor suppressor p53 is a master regulator of cellular stress responses, including apoptosis and cell cycle arrest. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP2 can indirectly inhibit p53 function by deubiquitinating and stabilizing MDM2.[1] This leads to increased MDM2 levels, enhanced p53 degradation, and consequently, suppression of p53-mediated apoptosis.[7] USP2 can also stabilize MDM4 (also known as MDMX), another negative regulator of p53.[1]



Click to download full resolution via product page

**USP2-p53 Signaling Pathway.** 

# **Cell Cycle Regulation**



USP2 plays a crucial role in cell cycle progression by targeting key cell cycle regulators. One of its most well-characterized substrates is Cyclin D1, a protein essential for the G1/S phase transition.[1] By deubiquitinating and stabilizing Cyclin D1, USP2 promotes cell cycle progression and proliferation.[1][6] USP2 has also been shown to stabilize Cyclin A1 and Aurora-A, further contributing to its pro-proliferative effects.[1]



Click to download full resolution via product page

#### **USP2** in Cell Cycle Regulation.

## Wnt/β-catenin Pathway

The Wnt/ $\beta$ -catenin signaling pathway is fundamental in development and is frequently dysregulated in cancer, promoting epithelial-mesenchymal transition (EMT), migration, and invasion. USP2 has been identified as a positive regulator of this pathway by directly interacting with and deubiquitinating  $\beta$ -catenin, preventing its degradation.[1] This leads to the accumulation and nuclear translocation of  $\beta$ -catenin, where it activates the transcription of target genes involved in cell proliferation and migration.[1]

### **Other Key Substrates**

Beyond the pathways mentioned above, USP2 has been shown to regulate a variety of other substrates with implications for cancer progression. These include:



- Fatty Acid Synthase (FASN): USP2a stabilizes FASN, an enzyme overexpressed in many cancers that is associated with poor prognosis.[5]
- SMAD7: In glioblastoma, USP2 deubiquitinates and stabilizes SMAD7, a negative regulator of the pro-tumorigenic TGF-β signaling pathway.[1]
- Matrix Metalloproteinase-2 (MMP2): In triple-negative breast cancer, USP2 overexpression upregulates MMP2, promoting cell migration and invasion.[6]
- c-FLIP: USP2 can stabilize the anti-apoptotic protein c-FLIP, contributing to chemotherapy resistance.[6]

# **Quantitative Data on USP2 in Cancer**

This section summarizes key quantitative data regarding USP2 expression in various cancers and the efficacy of its inhibitors.

Table 1: USP2 Expression in Cancer vs. Normal Tissues

| Cancer Type                          | USP2 Expression<br>Change                            | Method                          | Reference |
|--------------------------------------|------------------------------------------------------|---------------------------------|-----------|
| Prostate Cancer                      | Significantly upregulated                            | Immunohistochemistry            | [1]       |
| Ovarian Serous<br>Cystadenocarcinoma | >3-fold over-<br>expression                          | RT-PCR,<br>Immunohistochemistry | [8]       |
| Glioblastoma                         | Significantly lower in tumor tissues                 | Not Specified                   | [1]       |
| Breast Cancer (Triple-<br>Negative)  | High expression<br>associated with poor<br>prognosis | Not Specified                   | [6]       |
| Lung Cancer                          | Upregulated in H1229<br>and H1270 cell lines         | Not Specified                   | [6]       |

## Table 2: IC50 Values of USP2 Inhibitors



| Inhibitor             | Cancer Cell<br>Line            | IC50 (μM)                    | Assay                                                   | Reference |
|-----------------------|--------------------------------|------------------------------|---------------------------------------------------------|-----------|
| ML364                 | HCT116<br>(Colorectal)         | 0.97                         | Western Blot<br>Quantification                          | [7]       |
| ML364                 | Biochemical<br>Assay           | 1.1 (K48-linked<br>di-Ub)    | Internally quenched fluorescent di- ubiquitin substrate | [7]       |
| ML364                 | Biochemical<br>Assay           | 1.7 (K63-linked<br>di-Ub)    | Internally quenched fluorescent di- ubiquitin substrate | [7]       |
| ML364                 | Mino (Mantle<br>Cell Lymphoma) | Not specified, but effective | Western Blot                                            | [7]       |
| Gambogic Acid<br>(GA) | Biochemical<br>Assay           | 1.8                          | Ubiquitin-AMC<br>hydrolytic assay                       | [3]       |
| Z93                   | Jurkat (T-ALL)                 | 9.67                         | Cytotoxicity<br>Assay                                   | [7]       |
| Z93                   | MOLT-4 (T-ALL)                 | 11.8                         | Cytotoxicity<br>Assay                                   | [7]       |
| Compound 14           | Biochemical<br>Assay           | 0.25                         | Fluorescence quenching assay                            | [9]       |

# **Experimental Protocols for Studying USP2**

This section provides detailed methodologies for key experiments used to investigate the function of USP2.

# **In Vitro Deubiquitination Assay**



This assay measures the ability of USP2 to cleave ubiquitin from a substrate in a controlled in vitro setting.

#### Workflow:



Click to download full resolution via product page

#### In Vitro Deubiquitination Assay Workflow.

- Reaction Setup: In a microcentrifuge tube, combine the following in DUB assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT):
  - Recombinant USP2 (e.g., 50-200 nM)
  - Ubiquitinated substrate (e.g., 1-5 μM)
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
- Analysis:
  - Separate the reaction products by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.



 Perform a Western blot using antibodies against the substrate and ubiquitin to visualize the deubiquitination. A decrease in the high molecular weight ubiquitinated substrate bands and an increase in the unmodified substrate band indicate USP2 activity.

# Co-Immunoprecipitation (Co-IP) for USP2-Substrate Interaction

This technique is used to determine if USP2 physically interacts with a putative substrate within a cell.

#### Workflow:



Click to download full resolution via product page

#### Co-Immunoprecipitation Workflow.

- Cell Lysis:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
  - Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.



- Incubate the pre-cleared lysate with an anti-USP2 antibody or a control IgG overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
- Washing:
  - Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
  - Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.
  - Analyze the eluate by Western blotting using an antibody against the putative substrate.
     The presence of the substrate in the USP2 immunoprecipitate (but not in the IgG control) indicates an interaction.

## **In Vivo Ubiquitination Assay**

This assay is used to assess changes in the ubiquitination status of a USP2 substrate within cells following manipulation of USP2 expression or activity.

- Cell Transfection and Treatment:
  - Co-transfect cells with expression vectors for a His-tagged ubiquitin and the substrate of interest.
  - Co-transfect with either a USP2 expression vector, USP2 siRNA, or treat with a USP2 inhibitor (e.g., ML364).
  - Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
- Lysis under Denaturing Conditions:



- Lyse the cells in a denaturing buffer containing urea (e.g., 8 M urea, 0.1 M
   Na2HPO4/NaH2PO4, 0.01 M Tris-HCl pH 8.0) to disrupt protein-protein interactions.
- Purification of His-tagged Ubiquitinated Proteins:
  - Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
  - Wash the beads extensively with the denaturing buffer.
- Elution and Analysis:
  - Elute the bound proteins with an elution buffer containing imidazole.
  - Analyze the eluate by Western blotting using an antibody against the substrate. An
    increase in the ubiquitination of the substrate upon USP2 knockdown or inhibition, or a
    decrease upon USP2 overexpression, demonstrates that USP2 deubiquitinates the
    substrate in vivo.

## **Cell Migration Assay (Transwell Assay)**

This assay measures the effect of USP2 on the migratory capacity of cancer cells.

Workflow:





Click to download full resolution via product page

#### **Transwell Migration Assay Workflow.**

- Cell Preparation:
  - Culture USP2 knockdown or control cells.
  - Starve the cells in serum-free medium for 12-24 hours prior to the assay.
- Assay Setup:
  - $\circ\,$  Place a Transwell insert (with a porous membrane, e.g., 8  $\mu m$  pores) into a well of a 24-well plate.
  - Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.



- Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 1 x 10<sup>5</sup> cells/well).
- Incubation: Incubate the plate at 37°C for a period that allows for cell migration (typically 12-24 hours).
- Analysis:
  - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
  - Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
  - Count the number of migrated cells in several random fields under a microscope. A
    decrease in the number of migrated cells in the USP2 knockdown group compared to the
    control indicates that USP2 promotes cell migration.

## **USP2** as a Therapeutic Target

The significant role of USP2 in promoting the stability of oncoproteins and driving cancer progression has positioned it as an attractive target for therapeutic intervention. The development of small molecule inhibitors that can selectively target the catalytic activity of USP2 is an active area of research.

ML364 is a well-characterized, selective, and reversible inhibitor of USP2.[7] Studies have shown that ML364 can induce the degradation of USP2 substrates like Cyclin D1, leading to cell cycle arrest and reduced proliferation in cancer cell lines.[7] Other compounds, such as gambogic acid and Z93, have also been identified as USP2 inhibitors with anti-cancer properties.[3][7]

The therapeutic potential of targeting USP2 lies in its ability to simultaneously disrupt multiple oncogenic signaling pathways. By inhibiting USP2, it may be possible to restore the function of tumor suppressors like p53 and downregulate key drivers of cell proliferation and metastasis. Furthermore, inhibiting USP2 could potentially sensitize cancer cells to conventional chemotherapies and targeted agents.



### **Conclusion and Future Directions**

USP2 is a key deubiquitinating enzyme with a complex and often pro-tumorigenic role in a wide range of cancers. Its ability to stabilize a multitude of oncoproteins and key signaling molecules underscores its importance in cancer progression. The development of specific USP2 inhibitors holds significant promise as a novel therapeutic strategy.

Future research should focus on:

- Identifying the full spectrum of USP2 substrates in different cancer contexts to better understand its diverse functions.
- Developing more potent and selective USP2 inhibitors with favorable pharmacokinetic properties for clinical translation.
- Investigating the potential of USP2 inhibitors in combination therapies to overcome drug resistance and enhance treatment efficacy.
- Elucidating the mechanisms that regulate USP2 expression and activity in cancer to identify additional therapeutic vulnerabilities.

A deeper understanding of the intricate roles of USP2 in cancer biology will be instrumental in harnessing its therapeutic potential for the benefit of cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of novel human USP2 inhibitor and its putative role in treatment of COVID-19 by inhibiting SARS-CoV-2 papain-like (PLpro) protease PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells
   PMC [pmc.ncbi.nlm.nih.gov]



- 3. Identification of USP2 as a novel target to induce degradation of KRAS in myeloma cells -PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transwell Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Proteomics of the Cancer Cell Line Encyclopedia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Double-Edged Sword: Unraveling the Role of USP2 in Cancer Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585413#role-of-usp2-in-cancer-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com